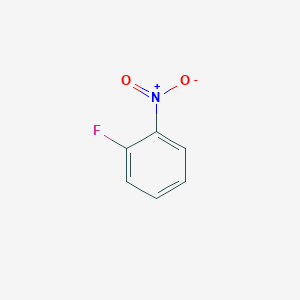

1-Fluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNBLFSJAVFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061730 | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1493-27-2 | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Fluoro-2-nitrobenzene from Fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-2-nitrobenzene from fluorobenzene (B45895), a critical transformation in the production of various pharmaceutical and agrochemical intermediates. The primary method detailed is the electrophilic aromatic substitution (EAS) via nitration, a robust and well-established reaction. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and safety considerations.

Core Synthesis: Nitration of Fluorobenzene

The synthesis of this compound is achieved through the nitration of fluorobenzene using a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The fluorine atom on the benzene (B151609) ring is an ortho, para-directing group, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself. This is due to the resonance stabilization of the carbocation intermediate, where the lone pairs on the fluorine can donate electron density to the ring. However, due to fluorine's strong inductive electron-withdrawing effect, the ortho positions are significantly deactivated.[1] Consequently, the major product of this reaction is 1-fluoro-4-nitrobenzene (B44160), with this compound being a minor product.[2][3] Separation of these isomers is a critical step in obtaining the desired product.

Quantitative Data

The nitration of fluorobenzene yields a mixture of isomers. The distribution of these isomers is influenced by reaction conditions such as temperature and the ratio of acids. Below is a summary of typical isomer distribution and yields reported in the literature for related reactions.

| Product Isomer | Typical Distribution (%) | Notes |

| 1-Fluoro-4-nitrobenzene (para) | ~85-90% | Major product due to steric hindrance and electronic effects at the ortho position.[2][3] |

| This compound (ortho) | ~10-15% | Minor product.[2] |

| 1-Fluoro-3-nitrobenzene (meta) | <1% | Negligible amount formed. |

Note: Yields can vary based on specific reaction conditions and purification efficiency.

Experimental Protocol

This section details a representative experimental procedure for the nitration of fluorobenzene.

Materials:

-

Fluorobenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Silica (B1680970) Gel for Column Chromatography

-

Hexane and Ethyl Acetate (B1210297) for Eluent

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a specific volume of concentrated sulfuric acid. While stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature is maintained below 10°C.

-

Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise via a dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10°C. After the addition is complete, the reaction is typically stirred for an additional 1-2 hours at the same temperature.

-

Work-up: The reaction mixture is then poured slowly onto crushed ice with stirring. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with dichloromethane or diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture of fluoronitrobenzene isomers.

Purification

The separation of this compound from the major 1-fluoro-4-nitrobenzene isomer is crucial and is typically achieved by column chromatography.

Column Chromatography Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The fractions are collected in separate test tubes.

-

Fraction Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions containing the pure this compound are combined.

-

Solvent Evaporation: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Handling Nitro Compounds: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of vapors and skin contact.

-

Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-fluoro-2-nitrobenzene (CAS No. 1493-27-2). It includes detailed experimental protocols for its key reactions and visualizations to illustrate reaction mechanisms and workflows, serving as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Properties of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily dictated by the presence of a fluorine atom and an electron-withdrawing nitro group on the benzene (B151609) ring.[2] This substitution pattern makes the aromatic ring highly susceptible to nucleophilic aromatic substitution.[2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol |

| Appearance | Clear yellow to deep greenish-yellow liquid[3] |

| Melting Point | -9 to -6 °C[4] |

| Boiling Point | 215 °C (at atmospheric pressure); 116 °C at 22 mmHg[4] |

| Density | 1.338 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.532[4] |

| Flash Point | 94 °C (201.2 °F) - closed cup[5] |

| Vapor Pressure | 0.29 mmHg |

Solubility Profile

| Solvent | Solubility |

| Water | Immiscible[3] |

| Methanol | Soluble[5] |

| Ethanol | Soluble[1][6] |

| Acetone | Soluble[1][6] |

| Chloroform | Soluble[5] |

| Ethyl Acetate (B1210297) | Soluble[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons.[3]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

FT-IR: The infrared spectrum displays characteristic absorption bands. The strong electron-withdrawing nitro group (NO₂) typically shows asymmetric and symmetric stretching vibrations. The C-F stretching vibration is also a key feature.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dominated by two main types of reactions: nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions.[2] This makes the fluorine atom an excellent leaving group.[6] This reaction is widely used to introduce various functional groups, such as amines and alkoxides, onto the aromatic ring.[2]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-fluoroaniline (B146934).[2] This transformation is a critical step in the synthesis of many biologically active molecules.[5] Common reducing agents include catalytic hydrogenation (e.g., using a platinum-based catalyst) or metal-acid systems (e.g., iron or tin(II) chloride in acidic media).[5][7]

Experimental Protocols

The following protocols are representative procedures for key transformations involving this compound. These are based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Protocol for Nucleophilic Aromatic Substitution with Piperidine (B6355638)

This protocol describes a typical procedure for the reaction of this compound with a secondary amine.[6]

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

-

Dissolve the starting material in anhydrous DMF (5 mL).

-

Add piperidine (2.0 mmol, 2.0 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(piperidin-1-yl)-1-nitrobenzene.

Protocol for the Reduction of the Nitro Group to an Amine

This protocol outlines a general procedure for the catalytic hydrogenation of this compound to 2-fluoroaniline.[5]

Materials:

-

This compound

-

Platinum-based catalyst on an alumina (B75360) support (e.g., Pt/Al₂O₃)

-

Hydrogen gas

-

Nitrogen gas

-

Fixed-bed reactor or similar hydrogenation apparatus

-

Condenser and oil-water separator

Procedure:

-

Catalyst Preparation: Pack the catalyst into a fixed-bed reactor. Purge the reactor with nitrogen gas to remove air.

-

Catalyst Activation: Introduce a nitrogen-diluted reducing gas and heat the reactor to a temperature between 120°C and 280°C.

-

Reaction: Mix the vapor of this compound with hydrogen, preheated to 150°C to 260°C. Introduce this mixture into the reactor.

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the 2-fluoroaniline product.

-

Separation: The liquid product is then collected using an oil-water separator.

Safety and Handling

This compound is a toxic and irritant compound.[4] It is harmful if swallowed, inhaled, or in contact with skin.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, is well-established. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the safe and effective use of this compound in their work.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scbt.com [scbt.com]

- 3. 1493-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 1493-27-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

Spectroscopic Deep Dive: A Technical Guide to 1-Fluoro-2-nitrobenzene (¹H, ¹³C, and ¹⁹F NMR)

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document compiles and presents ¹H, ¹³C, and ¹⁹F NMR data in a structured format, outlines detailed experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on the combined interpretation of one-dimensional NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each nucleus.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits a complex splitting pattern in the aromatic region due to proton-proton and proton-fluorine couplings.

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in CCl₄ (ppm) [1] | Multiplicity | Coupling Constants (J) in CCl₄ (Hz) [1] |

| H-3 | 7.18 - 7.44 | 7.31 | ddd | J(H3-H4) = 8.30, J(H3-F) = 4.35, J(H3-H5) = 1.27 |

| H-4 | 7.18 - 7.44 | 7.33 | ddd | J(H4-H5) = 7.40, J(H4-H3) = 8.30, J(H4-H6) = 1.75 |

| H-5 | 7.651 | 7.66 | ddd | J(H5-H4) = 7.40, J(H5-H6) = 8.18, J(H5-H3) = 1.27 |

| H-6 | 8.061 | 8.03 | ddd | J(H6-H5) = 8.18, J(H6-F) = 7.59, J(H6-H4) = 1.75 |

Note: Assignments are based on the expected electronic effects of the fluorine and nitro substituents.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant.

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Coupling Constant (J) in CDCl₃ (Hz) |

| C-1 | Data not available | ¹J(C-F) ≈ 250 |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is influenced by the electronic environment of the aromatic ring.

Table 3: ¹⁹F NMR Data for this compound

| Assignment | Chemical Shift (δ) in CHCl₃ (ppm) |

| F-1 | Specific value not available |

Note: While a specific chemical shift value was not found in the provided search results, the literature indicates the availability of this data. Generally, the chemical shift for a fluorine atom on an aromatic ring is expected in the range of -100 to -140 ppm relative to CFCl₃.

Experimental Protocols

The following is a generalized methodology for the acquisition of NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Parameter Setup:

-

¹H NMR: Set the spectral width to cover the aromatic region (approximately 0-10 ppm). Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Set the spectral width to approximately 0-200 ppm. Employ proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Set the spectral width to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -160 ppm).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired FID to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Mass Spectrometry Fragmentation Pattern of 1-fluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-fluoro-2-nitrobenzene. The information herein is intended to support researchers and professionals in analytical chemistry, drug discovery, and materials science in the identification and characterization of this and structurally related compounds. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Overview of this compound

This compound (C₆H₄FNO₂) is an aromatic compound with a molecular weight of approximately 141.1 g/mol .[1] Its structure, featuring both a nitro group and a fluorine atom on the benzene (B151609) ring, leads to a distinct and interpretable fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices.

Electron Ionization Mass Spectrometry Data

Under typical electron ionization (EI) conditions (e.g., 70 eV), this compound undergoes reproducible fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Ion | Relative Intensity (%) |

| 141 | [C₆H₄FNO₂]⁺• (Molecular Ion) | 69.17 |

| 111 | [C₆H₄FO]⁺ | 35.13 |

| 95 | [C₆H₄F]⁺ | 74.55 |

| 83 | [C₅H₃O]⁺ | 49.46 |

| 75 | [C₆H₃]⁺ | 100 |

Data sourced from PubChem CID 73895.[1]

Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺•) proceeds through a series of characteristic neutral losses, typical for nitroaromatic compounds. The primary pathways involve the loss of the nitro group constituents (NO and NO₂) and subsequent ring fragmentation.

The initial ionization of this compound at 70 eV results in the formation of the molecular ion at m/z 141. The fragmentation cascade is initiated from this ion. A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), although in this case, the loss of nitric oxide (NO) appears to be a significant pathway, leading to the ion at m/z 111. Another major fragmentation route is the direct loss of the entire nitro group, resulting in the fluorophenyl cation at m/z 95. Subsequent loss of carbon monoxide (CO) from fragment ions can also occur. The base peak at m/z 75 is likely due to the loss of a fluorine radical from the fluorophenyl cation.

The proposed fragmentation pathways are illustrated in the following diagram:

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4.4. Data Analysis

-

Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare with the reference data provided in this guide.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification of this compound using GC-MS.

Caption: Workflow for the identification of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-fluoro-2-nitrobenzene. It includes a detailed summary of vibrational frequencies, experimental protocols, and a logical workflow for spectral analysis, designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Data Presentation: Vibrational Band Assignments

The following table summarizes the observed and calculated vibrational frequencies for this compound, along with their respective assignments. This data is crucial for the identification and characterization of the molecule. The assignments are based on experimental FT-IR and FT-Raman spectroscopy, as well as theoretical calculations using Density Functional Theory (DFT).[1][2]

| Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Vibrational Mode) |

| 3118 | 3120 | 3115 | C-H Stretching |

| 3085 | 3088 | 3082 | C-H Stretching |

| 1615 | 1618 | 1612 | Asymmetric NO₂ Stretching |

| 1585 | 1588 | 1582 | C-C Stretching |

| 1530 | 1532 | 1528 | Symmetric NO₂ Stretching |

| 1485 | 1488 | 1480 | C-C Stretching |

| 1450 | 1452 | 1445 | C-H In-plane Bending |

| 1355 | 1358 | 1350 | C-N Stretching |

| 1255 | 1258 | 1250 | C-F Stretching |

| 1150 | 1152 | 1145 | C-H In-plane Bending |

| 855 | 858 | 850 | NO₂ Wagging |

| 785 | 788 | 780 | C-H Out-of-plane Bending |

| 740 | 742 | 735 | C-C-C In-plane Bending |

| 530 | 532 | 525 | NO₂ Rocking |

Experimental Protocols

A detailed methodology for obtaining the FT-IR spectrum of this compound is crucial for reproducible and accurate results. As this compound is a liquid at room temperature, the "neat" or thin-film technique is commonly employed.

Sample Preparation (Neat Liquid Film Method)

-

Obtain Salt Plates: Use two polished, infrared-transparent salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[3] Ensure the plates are clean and dry by wiping them with a lint-free cloth lightly dampened with a volatile solvent like acetone, and then allowing them to dry completely.

-

Sample Application: Place a single drop of this compound onto the center of one of the salt plates using a clean Pasteur pipette.[3]

-

Film Formation: Carefully place the second salt plate on top of the first, sandwiching the liquid drop. The liquid will spread between the plates to form a thin, uniform film.[3] A slight rotation of the top plate can help in achieving a uniform film thickness.

-

Mounting: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V or similar, is used.[4]

-

Background Spectrum: Before running the sample, a background spectrum of the ambient atmosphere (and the clean salt plates, if desired for baseline correction) must be recorded. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum (absorbance or transmittance vs. wavenumber).

Mandatory Visualizations

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates a comprehensive workflow for the FT-IR analysis of an organic compound like this compound, from initial sample preparation to final data interpretation and reporting.

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathway for Vibrational Mode Assignment

The following diagram illustrates the logical process for assigning the observed vibrational bands in the FT-IR spectrum of this compound to specific molecular motions.

Caption: Logical pathway for vibrational mode assignment.

References

Electronic properties and reactivity of 1-fluoro-2-nitrobenzene

An In-depth Technical Guide to the Electronic Properties and Reactivity of 1-Fluoro-2-nitrobenzene

Abstract

This compound (CAS No: 1493-27-2) is a critical chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group positioned ortho to each other on a benzene (B151609) ring, imparts distinct electronic properties and a high degree of reactivity.[1] The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2] This guide provides a comprehensive overview of the electronic characteristics, spectroscopic data, and key reactive pathways of this compound, supplemented with detailed experimental protocols and mechanistic diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

Electronic and Physical Properties

The electronic landscape of this compound is dominated by the strong inductive and resonance effects of the nitro group, which polarizes the molecule and influences its physical properties. This polarization is reflected in its significant dipole moment. The quantitative physical and electronic properties are summarized in the table below.

Table 1: Physical and Electronic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₂ | [1][3] |

| Molecular Weight | 141.10 g/mol | [4] |

| Appearance | Clear to slight yellow liquid | [1][4] |

| Density | 1.338 g/mL at 25 °C | [5] |

| Melting Point | -9 to -6 °C | [5] |

| Boiling Point | 116 °C at 22 mmHg | [5] |

| Refractive Index (n20/D) | 1.532 | [6] |

| Dipole Moment | 4.60 D | [7] |

| Electron Affinity (EA) | 1.08 ± 0.10 eV | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. Data from NMR, IR, and mass spectrometry provide a detailed fingerprint of its molecular structure.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Chemical shifts (ppm) are observed around 8.06, 7.65, and in the 7.18-7.44 range, corresponding to the aromatic protons. | [9] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| ¹⁹F NMR | Data available in spectral databases. | [10] |

| IR Spectroscopy | Spectra show characteristic absorption bands for C-F, C-NO₂, and aromatic C-H bonds. | [4][11] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 141. Key fragments observed at m/z 95 and 75. | [4][11] |

Reactivity and Key Transformations

The reactivity of this compound is primarily characterized by two key transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

This compound is highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step.[12][13] The high electronegativity of the fluorine atom further enhances this effect through induction and serves as an excellent leaving group, a characteristic that distinguishes SNAr from aliphatic substitutions (SN1/SN2).[12] Consequently, the rate of nucleophilic substitution on ortho-fluoronitrobenzene is greater than that of its para-isomer due to the pronounced inductive effect at the closer ortho position.[2]

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 2-fluoroaniline. This product is a valuable intermediate for synthesizing fluorine-containing pharmaceuticals and dyes.[14] This conversion can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with metal-acid systems (e.g., Fe in acid).[15] The choice of reducing agent is crucial to ensure high chemoselectivity and to avoid undesirable side reactions like dehalogenation.

References

- 1. nbinno.com [nbinno.com]

- 2. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound | CAS 1493-27-2 [matrix-fine-chemicals.com]

- 4. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1493-27-2 [chemicalbook.com]

- 6. This compound 99 1493-27-2 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]

- 9. This compound(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Page loading... [wap.guidechem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 1-Fluoro-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers visual representations of the methodologies.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature, qualitative assessments indicate its solubility profile. The compound is known to be soluble in several common organic solvents and is immiscible in water.[1][2]

Table 1: Qualitative and General Solubility of this compound

| Solvent Family | Specific Solvents | Qualitative Solubility |

| Halogenated Hydrocarbons | Chloroform | Soluble[1][2] |

| Esters | Ethyl Acetate | Soluble[1][2] |

| Alcohols | Methanol | Soluble[1][2] |

| Polar Aprotic Solvents | Acetone | Expected to be soluble |

| Aromatic Hydrocarbons | Toluene | Expected to be soluble |

| Alkanes | n-Heptane | Expected to be sparingly soluble to insoluble |

| Aqueous | Water | Immiscible[1][2] |

Note: "Expected to be soluble/insoluble" is based on the general principle of "like dissolves like," where the polar nature of this compound suggests solubility in polar and moderately polar organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound such as this compound. These protocols are based on established analytical techniques.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solute in a solvent.

2.1.1. Principle

An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

2.1.2. Apparatus and Materials

-

Thermostatically controlled shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Calibrated syringe or micropipette

-

Drying oven

-

This compound (solute)

-

Organic solvent of interest

2.1.3. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured by the presence of a separate liquid phase of the solute after equilibration.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the two phases to separate completely.

-

Sampling: Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated solvent phase using a calibrated syringe or micropipette.

-

Weighing the Sample: Dispense the collected sample into a pre-weighed, dry evaporating dish and record the total mass.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound at the operating pressure. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and the weight of the dish with the residue is constant, record the final mass.

-

Calculation: The solubility (S) can be calculated in g/100 g of solvent using the following formula:

S = (mass of residue / (mass of saturated solution - mass of residue)) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and accurate way to determine solubility.

2.2.1. Principle

A saturated solution of this compound is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

2.2.2. Apparatus and Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (chemically compatible with the solvent)

2.2.3. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of UV wavelengths to find the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the solvent.

-

Perform a series of serial dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it).

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample and Dilute:

-

Withdraw an aliquot of the clear supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved droplets.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that is expected to be within the range of the calibration curve.

-

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

2.3.1. Principle

Similar to the UV-Vis method, a saturated solution is prepared, filtered, and diluted. The concentration of the solute in the diluted sample is then determined by HPLC with a suitable detector (e.g., UV detector), by comparing its peak area to those of standard solutions.

2.3.2. Apparatus and Materials

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters

2.3.3. Procedure

-

Develop an HPLC Method: Establish an HPLC method capable of separating this compound from any impurities. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Prepare a Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

-

Sample and Dilute: Filter an aliquot of the saturated solution and dilute it accurately with the mobile phase to a concentration within the calibration range.

-

Analyze the Sample: Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.

Caption: A high-level overview of the experimental workflow for determining the solubility of this compound.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Caption: Workflow for solubility determination using UV-Vis spectroscopy or HPLC, highlighting the calibration and sample analysis stages.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and disposal procedures for 1-fluoro-2-nitrobenzene (CAS No. 1493-27-2). The information is intended to equip laboratory personnel with the knowledge required to manage this chemical responsibly and minimize potential risks.

Chemical Identification

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its reactivity is primarily dictated by the presence of the nitro group, which activates the benzene (B151609) ring to nucleophilic aromatic substitution.[1][2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | o-Fluoronitrobenzene, 2-Fluoronitrobenzene |

| CAS Number | 1493-27-2[3] |

| Molecular Formula | C₆H₄FNO₂[3] |

| Molecular Weight | 141.10 g/mol [3] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification

This compound is classified as a hazardous substance with significant health risks.[4] It is toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation.[4] Prolonged or repeated exposure may cause damage to organs.[4]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |

NFPA 704 Diamond:

(A graphical representation of the NFPA 704 diamond for this compound would be included here, with Health=4, Flammability=1, Instability=0)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Appearance | Clear yellow liquid | [5] |

| Odor | No data available | |

| Melting Point | -9 to -6 °C | [6] |

| Boiling Point | 116 °C @ 29 hPa | [6] |

| Flash Point | 94 °C (closed cup) | [1] |

| Density | 1.338 g/cm³ at 25 °C | [6] |

| Vapor Pressure | 0.29 mmHg | [5] |

| Water Solubility | Insoluble | [4] |

Safety and Handling

Proper handling of this compound is crucial to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes | To prevent skin contact, which can be fatal.[4] |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is required. | To avoid inhalation of harmful vapors.[4] |

Engineering Controls

| Control | Specification |

| Ventilation | Always handle in a well-ventilated area, preferably a certified chemical fume hood. |

| Safety Equipment | An eyewash station and safety shower must be readily accessible in the work area. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Flammable liquid. Thermal decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).[4] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |

Accidental Release Measures

| Step | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE.[4] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4] |

| Containment and Cleanup | Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Collect in a suitable, closed container for disposal.[4] |

Stability and Reactivity

| Aspect | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and sparks. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids.[4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[4] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not publicly available, the following sections describe the standard methodologies that would be employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where a group of animals is dosed with a test substance at a defined level. The outcome (mortality or survival) determines the next step.[7]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[8]

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water. They are fasted before dosing.[8]

-

Dose Preparation: The test substance is typically administered in a constant volume via gavage.

-

Dosing: A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). A group of three animals is dosed at this level.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Procedure:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, another group of three is dosed at the same level.

-

If no animals die, the next higher dose level is used for another group of three animals.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[7]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.[4][9][10]

Principle: The test substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.[9][10]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[10]

-

Preparation of the Animal: The fur on the back of the animal is clipped 24 hours before the test.

-

Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[10]

-

Exposure: The exposure period is typically 4 hours.[10]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[10]

-

Scoring: The skin reactions are scored according to a standardized scale.

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.[9]

Disposal Considerations

This compound and its contaminated materials must be disposed of as hazardous waste.[4]

Waste Management Protocol:

-

Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

-

Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4]

Visualizations

Chemical Incompatibility Chart

Caption: Chemical incompatibility chart for this compound.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Waste Disposal Decision Tree

Caption: Decision tree for the proper disposal of this compound waste.

References

- 1. nbinno.com [nbinno.com]

- 2. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, hazards, and handling procedures for 1-Fluoro-2-nitrobenzene (CAS RN: 1493-27-2). This compound is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1] This document consolidates critical data from reputable safety and chemical information sources to ensure safe and effective use in a laboratory and research setting. All quantitative data are presented in standardized tables, and relevant experimental and safety protocols are detailed.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the molecular formula C₆H₄FNO₂.[2] It is characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitro group at adjacent positions.[3] This substitution pattern significantly influences its reactivity, making it a versatile precursor in organic synthesis.[1] The compound is also known by several synonyms, including o-Fluoronitrobenzene and 2-Fluoronitrobenzene.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 141.10 g/mol | [5][6] |

| Appearance | Clear to dark yellow liquid | [7] |

| Melting Point | -9 to -6 °C | [5] |

| Boiling Point | 116 °C at 22 mmHg | [5][6] |

| 215 °C at 760 mmHg | [7] | |

| Density | 1.338 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.532 | [5][6] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [6] |

| Vapor Pressure | 0.29 mmHg | [4] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [7][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | 300 MHz, 10 vol% in CCl₄: δ 8.03, 7.33, 7.66, 7.31 ppm | [9] |

| ¹³C NMR | 125 MHz, CDCl₃: δ 116.5 (d, JC-F=24.8 Hz), 126.4 (d, JC-F=10.13 Hz), 144.5, 166.3 (d, JB-F=255.38 Hz) | [10] |

| ¹⁹F NMR | Solvent: CHCl₃. | [11] |

| Mass Spectrometry (EI) | Major fragments at m/z: 141, 95, 83, 75, 111 | [4] |

| Infrared (FTIR) | Capillary cell: Neat. | [12] |

Hazards and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The primary hazards are related to its toxicity upon exposure through various routes.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes damage to organs (blood) through prolonged or repeated exposure | [7] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [6] |

Note: Classification categories may vary slightly between suppliers and regulatory bodies.

Toxicological Summary: Exposure to this compound can cause significant health effects. It is readily absorbed through the skin and can be fatal.[7][13] A key toxicological concern is its potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[4] The target organ for repeated exposure is the blood.[7]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale method involves the nitration of fluorobenzene (B45895).[3]

Protocol: Nitration of Fluorobenzene [3]

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a stoichiometric equivalent of concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (typically 0-10 °C) to form the nitrating mixture.

-

Addition of Substrate: Add fluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed the specified range.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[10]

Purity Determination

The purity of synthesized or procured this compound is typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]

Protocol: GC Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Method Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

-

Detector Temperature: Set according to the detector type (e.g., 280 °C for FID).

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: The purity is calculated based on the relative peak area of the this compound signal compared to the total area of all peaks in the chromatogram.

Safety and Handling

Due to the significant hazards associated with this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this chemical.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7] Prevent all contact with skin and eyes. Use non-sparking tools and avoid sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][13] The storage area should be locked and accessible only to authorized personnel.[13]

First Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][14]

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[14]

-

Waste Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations.[13] Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling and use of hazardous chemicals like this compound in a research environment.

Caption: A logical workflow for the safe handling of hazardous chemicals.

Conclusion

This compound (CAS 1493-27-2) is a valuable chemical intermediate with significant associated hazards. A thorough understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe handling. Adherence to the detailed protocols for use, storage, and disposal, along with the consistent use of appropriate personal protective equipment, is mandatory to mitigate the risks to researchers and the environment. This guide serves as a foundational resource for professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-氟-2-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 99 1493-27-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 1 FLUORO 2 NITRO BENZENE Manufacturer, 1 FLUORO 2 NITRO BENZENE Exporter [triownchemie.com]

- 9. This compound(1493-27-2) 1H NMR [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitroaniline Derivatives from 1-Fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-nitroaniline (B44862) derivatives, utilizing 1-fluoro-2-nitrobenzene as a key starting material. The primary synthetic route described is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming carbon-nitrogen bonds with aromatic systems activated by electron-withdrawing groups. These derivatives are of significant interest in medicinal chemistry and drug development, demonstrating a range of biological activities, including anticancer and antimicrobial properties. This guide includes quantitative data on reaction yields and biological efficacy, detailed experimental procedures, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

N-substituted 2-nitroaniline derivatives are a class of compounds with significant therapeutic potential. The presence of the nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic attack, making this compound an excellent substrate for the synthesis of a diverse library of derivatives.[1] The fluorine atom serves as an excellent leaving group in SNAr reactions.[2] The resulting 2-nitroaniline scaffold is a key pharmacophore in various biologically active molecules. Notably, these compounds have been investigated as kinase inhibitors and as bioreductive prodrugs that can be selectively activated in the hypoxic environments of solid tumors.[3][4] This document aims to provide researchers with the necessary information to synthesize, purify, and characterize these valuable compounds.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2-nitroaniline derivatives from this compound and the biological activities of representative compounds.

Table 1: Synthesis of N-Substituted 2-Nitroaniline Derivatives from this compound

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | K₂CO₃ | DMF | 120 | 10 | >75 | [5] |

| 4-Methylaniline | K₂CO₃ | DMF | 120 | 8-12 | >75 | [5] |

| Benzylamine | K₂CO₃ | DMF | 80 | 4 | Not Specified | |

| Piperidine | K₂CO₃ | DMF | 80 | 12 | Not Specified | |

| Methylamine | Not Specified | Not Specified | Not Specified | Not Specified | 87 | [2] |

| Various Alkylamines (C1-C8) | None | CTAB Micelles | Not Specified | Not Specified | Rate Constants Determined | [6] |

Table 2: Biological Activity of Selected N-Substituted 2-Nitroaniline Derivatives

| Compound ID | N-Substituent | Biological Activity | Target/Cell Line | IC₅₀/MIC | Reference |

| 1a | 4-Methylphenyl | Anticancer | HCT116 | 5.9 nM | |

| 1b | 4-(Dimethylamino)phenyl | Anticancer | HCT116 | 8.7 µM | |

| 2a | 2,4-Dinitrophenyl | Anticancer (hypoxic) | UV4 | 60-70 fold selectivity | |

| 3a | Pyrimidine derivative | Kinase Inhibition | Mer Kinase | 18.5 nM | |

| 3b | Pyrimidine derivative | Kinase Inhibition | c-Met Kinase | 33.6 nM | |

| Not Specified | Various | Antimicrobial | S. aureus | MIC values reported | [3] |

| Not Specified | Various | Antimicrobial | E. coli | MIC values reported | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-nitroanilines

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

-

This compound (1.0 mmol)

-

Substituted aniline (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-